![molecular formula C22H40SeSi5 B14216485 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane CAS No. 832084-08-9](/img/structure/B14216485.png)
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. This compound is characterized by the presence of multiple silicon atoms, methyl groups, and a selenyl group, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane typically involves the following steps:
Free-Radical Bromination: The compound can be prepared by free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane using bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator at 333 K.
Industrial Production:
Chemical Reactions Analysis
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane undergoes various chemical reactions, including:
Scientific Research Applications
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane has several scientific research applications:
Chemistry: It is used as a reducing agent and in hydrosilylation reactions, making it valuable in organic synthesis.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane involves its ability to act as a radical reducing agent. The compound donates electrons to stabilize radicals, facilitating various reduction reactions. Its molecular targets and pathways include organic halides, xanthates, and other electrophilic species .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane can be compared with similar compounds such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.
Chlorotris(trimethylsilyl)silane: Used for the protection of alcohols and preparation of organometallic reagents.
Tris(trimethylsilyl)silanol: Utilized in trifluoromethylation reactions and as a reagent in various organic transformations.
These compounds share similar structural features and reactivity, but this compound is unique due to the presence of the selenyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
832084-08-9 |
|---|---|
Molecular Formula |
C22H40SeSi5 |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
trimethyl-[[methyl(diphenyl)silyl]selanyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C22H40SeSi5/c1-24(2,3)28(25(4,5)6,26(7,8)9)23-27(10,21-17-13-11-14-18-21)22-19-15-12-16-20-22/h11-20H,1-10H3 |
InChI Key |
WEWACEQYBLLNLC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se][Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


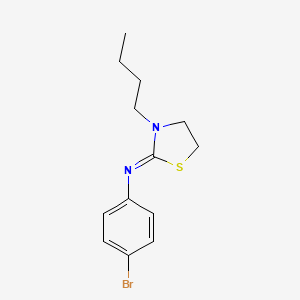

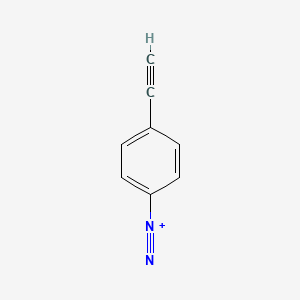
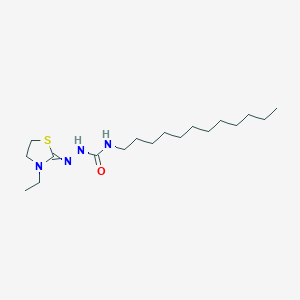
![N-[3-(Benzyloxy)phenyl]-3-bromopropanamide](/img/structure/B14216443.png)
![Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14216446.png)
![N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14216450.png)
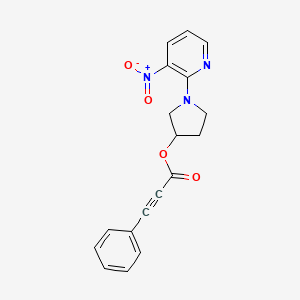
![8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL](/img/structure/B14216457.png)
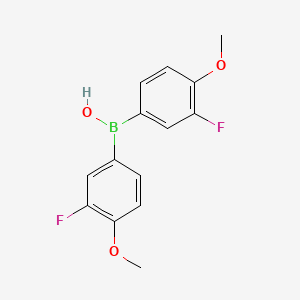
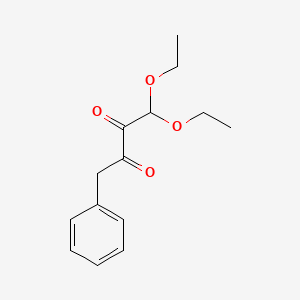
![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)
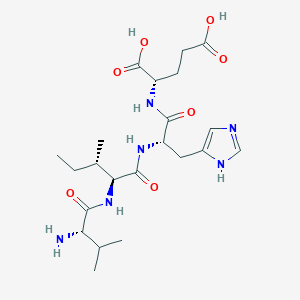
![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)
